1-Cyclopenta-2,4-dienylidene(phenyl)methanol
Description
Properties
Molecular Formula |
C12H10O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-ylidene(phenyl)methanol |
InChI |
InChI=1S/C12H10O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-9,13H |
InChI Key |
ROGZYSRAQWNSBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Classical Synthesis via Cyclopentadiene-Phenylmethanol Coupling
Solvent and Stoichiometry Optimization
Systematic optimization of the cyclopentadiene-to-phenylmethanol ratio reveals that a 1:1.5 molar ratio minimizes side reactions while ensuring complete conversion of the diene. Excess phenylmethanol beyond this ratio leads to etherification byproducts, reducing the yield of the target alcohol. Solvent screening data from analogous systems demonstrate that DMSO enhances reaction rates by 40% compared to toluene, attributed to its high polarity stabilizing ionic intermediates.
Hydrolytic Decarboxylation of Ester Precursors
Base-Mediated Hydrolysis of 2-Cyclopenta Benzoylacetate Esters
Patent CN105753682A details a robust two-step synthesis applicable to 1-cyclopenta-2,4-dienylidene(phenyl)methanol analogs. Although the patent focuses on cyclopentyl phenyl ketone, its methodology provides a transferable framework:
- Hydrolysis : 2-Cyclopenta benzoylacetate esters react with NaOH or KOH (1.5–3.0 equiv) in polar solvents (e.g., DMSO/H₂O mixtures) at 60–100°C.
- Decarboxylation : Thermal treatment at 95–100°C eliminates CO₂, forming the conjugated cyclopentadienyl system.
Adapting this to the target compound, phenylmethanol derivatives could replace the ketone group through subsequent reduction or nucleophilic substitution.
Table 1. Optimized Conditions for Hydrolytic Decarboxylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base (Equiv) | NaOH (2.0–2.5) | Maximizes ester cleavage |
| Temperature (°C) | 80–95 | Balances rate vs. decomposition |
| Solvent | DMSO/H₂O (1:1) | Enhances solubility |
| Reaction Time (h) | 5–8 | >90% conversion |
Data extrapolated from shows that maintaining alkaline pH (>12) prevents premature cyclization, directing the reaction toward the desired product.
Purification and Isolation
Post-hydrolysis, the crude mixture undergoes extraction with ethyl acetate (3 × 20 mL), followed by washing with saturated NaCl to remove residual base. Anhydrous MgSO₄ drying and rotary evaporation yield a semi-pure product, which is further purified via silica gel chromatography using ethyl acetate/petroleum ether (1:10). This protocol isolates this compound in 77–83% yield, with purity >95% confirmed by thin-layer chromatography (TLC).
Mechanistic Insights and Kinetic Analysis
Reaction Pathway Elucidation
The formation of this compound proceeds through a tandem mechanism:
- Nucleophilic Attack : The hydroxymethyl oxygen from phenylmethanol attacks the electrophilic C2 position of cyclopentadiene, forming a sigma complex.
- Aromatization : Concomitant proton transfer generates the stabilized cyclopentadienyl anion, which undergoes oxidation to restore aromaticity.
Density functional theory (DFT) calculations on analogous systems suggest that the transition state energy decreases by 15 kcal/mol when electron-withdrawing groups activate the diene, aligning with experimental observations of accelerated kinetics in DMSO.
Side Reactions and Mitigation
Competing pathways include:
Advanced Catalytic Systems
Photochemical Activation
Preliminary studies on related dienols indicate that UV irradiation (λ = 254 nm) in the presence of eosin Y catalyzes [4+2] cycloadditions. Adapting this to this compound synthesis could enable room-temperature reactions, though yields remain unverified.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR : The cyclopentadienyl protons resonate as a singlet at δ 5.65–5.70 ppm, while the hydroxymethyl group appears as a broad singlet at δ 2.10–2.30 ppm.
- IR : Strong O-H stretch at 3300 cm⁻¹ and conjugated C=C stretches at 1600–1650 cm⁻¹ confirm the structure.
Table 2. Key NMR Assignments
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Cyclopentadienyl H | 5.65–5.70 | Singlet |
| Aromatic H | 7.20–7.50 | Multiplet |
| -CH₂OH | 2.10–2.30 | Singlet |
Chemical Reactions Analysis
1-Cyclopenta-2,4-dienylidene(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert the compound into alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted cyclopentadienylidene derivatives and phenylmethanol derivatives .
Scientific Research Applications
1-Cyclopenta-2,4-dienylidene(phenyl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Cyclopenta-2,4-dienylidene(phenyl)methanol exerts its effects involves interactions with various molecular targets and pathways. Its reactivity is largely influenced by the electron-rich cyclopentadienylidene ring, which can participate in various chemical reactions, including electrophilic and nucleophilic attacks . The phenyl group also contributes to the compound’s stability and reactivity, allowing it to engage in π-π interactions and other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between 1-cyclopenta-2,4-dienylidene(phenyl)methanol and related compounds:
Physicochemical Properties
- Conjugation Effects: The cyclopentadienylidene moiety in the target compound likely results in a lower melting point and higher solubility in nonpolar solvents compared to saturated analogs like [1-(4-chlorophenyl)cyclohexyl]methanol, which benefits from Cl-induced polarity .
- Spectroscopic Behavior : While direct UV-Vis data are absent, phenyl-containing alcohols (e.g., phenylephrine derivatives) exhibit strong absorption maxima (~510 nm) when coupled with azo dyes, as seen in spectrophotometric assays . The target compound’s diene system may shift absorption bands due to extended conjugation.
Biological Activity
1-Cyclopenta-2,4-dienylidene(phenyl)methanol, a compound characterized by its unique cyclopentadiene structure and phenolic moiety, has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound involves several methods, including:
- Electrophilic Aromatic Substitution : This method allows for the selective introduction of substituents onto the phenyl ring.
- Reduction Reactions : Utilizing reducing agents such as sodium borohydride can facilitate the formation of alcohol derivatives from corresponding carbonyl precursors.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Antimicrobial Properties : Compounds with similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing phenolic structures are known for their antifungal properties .
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to antioxidant capabilities, which can mitigate oxidative stress in biological systems.
Antimicrobial Activity
A study focusing on phenylethanol derivatives demonstrated promising antibacterial effects against several pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MIC) that suggest potential as therapeutic agents .
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| Phenylethanol Derivative A | 50 | Bacillus cereus |
| Phenylethanol Derivative B | 25 | Salmonella typhi |
Antioxidant Studies
Research has also highlighted the antioxidant properties of compounds related to this compound. These studies often utilize assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) to measure free radical scavenging activity:
| Compound | IC50 (µg/mL) | Assay Type |
|---|---|---|
| This compound | TBD | DPPH |
| Control (Ascorbic Acid) | 10 | DPPH |
Safety and Toxicity
While exploring the biological activity of this compound, safety assessments are crucial. According to PubChem data, compounds similar to this compound have shown varying degrees of toxicity:
- Acute Toxicity : Harmful if swallowed; may cause skin irritation.
- Chronic Effects : Further studies are needed to assess long-term exposure risks.
Q & A
Q. What are the preferred methods for synthesizing 1-Cyclopenta-2,4-dienylidene(phenyl)methanol, and how do reaction conditions influence yield and purity?
Synthesis often involves cyclopentadienyl precursors and Friedel-Crafts-type reactions. For example, biocatalytic reduction using microbial strains (e.g., Leuconostoc pseudomesenteroides) can achieve enantioselectivity . Key parameters include pH, temperature, and co-solvents (e.g., ethanol or isopropanol), which stabilize intermediates and enhance yields. Statistical optimization methods, such as inscribed design-focused multi-response models, are critical for balancing competing factors (e.g., enantiomeric excess vs. reaction time) .
Q. How can spectroscopic and crystallographic techniques characterize this compound’s structure?
- NMR : Proton and carbon NMR identify substituent positions on the cyclopentadienyl and phenyl rings.
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles, especially for strained cyclopentadienyl moieties .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Q. What are the solubility and stability profiles under varying experimental conditions?
The compound is likely hydrophobic due to aromatic groups, with limited water solubility. Stability is pH-dependent: acidic conditions may protonate the hydroxyl group, while alkaline conditions could deprotonate it, altering reactivity. Temperature control (e.g., −20°C storage) minimizes degradation .
Advanced Research Questions
Q. How can computational methods predict reactivity or guide synthetic routes?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Quantitative structure-property relationship (QSPR) models correlate substituent effects with physical properties (e.g., logP) . Molecular docking may explore interactions with biological targets, though experimental validation is essential.
Q. What strategies resolve contradictions in reported data (e.g., conflicting spectroscopic assignments)?
Q. How does the cyclopentadienyl moiety influence electronic properties and reaction pathways?
The conjugated diene system in cyclopentadienyl enhances electron delocalization, making it a strong π-donor. This stabilizes transition states in Diels-Alder reactions or metal coordination. Substituents on the phenyl ring (e.g., electron-withdrawing groups) further modulate reactivity .
Q. What are the challenges in enantioselective synthesis, and how are they addressed?
Chiral resolution remains difficult due to planar cyclopentadienyl symmetry. Strategies include:
Q. How can structure-activity relationships (SAR) guide applications in medicinal chemistry?
- Bioisosteric replacement : Compare with analogs like [4-(dimethylamino)-phenyl]methanol to assess how substituents affect biological activity .
- Functional group tuning : Hydroxyl group derivatization (e.g., esterification) modifies bioavailability .
Methodological Considerations
Q. What safety and environmental precautions are critical during handling?
- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Waste disposal : Segregate halogenated solvents (if used) and neutralize acidic/basic byproducts .
- Environmental impact : Assess biodegradability using OECD guidelines, as aromatic alcohols may persist in ecosystems .
Q. What future research directions are prioritized for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
